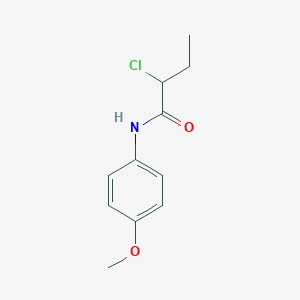

2-chloro-N-(4-methoxyphenyl)butanamide

Description

2-Chloro-N-(4-methoxyphenyl)butanamide (CAS: 915922-30-4) is an organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . It features a butanamide backbone substituted with a chlorine atom at the second carbon and an N-linked 4-methoxyphenyl group. The 4-methoxy substituent on the aromatic ring contributes to electron-donating effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-10(12)11(14)13-8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMSGSBWCBXINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585376 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-30-4 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)butanamide typically involves the reaction of 4-methoxyaniline with 2-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 4-methoxyaniline in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 2-chlorobutanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.

- The crude product is purified by recrystallization or column chromatography to yield pure 2-chloro-N-(4-methoxyphenyl)butanamide.

Industrial Production Methods

Industrial production of 2-chloro-N-(4-methoxyphenyl)butanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products

Nucleophilic Substitution: Formation of substituted amides, thiolamides, or alkoxyamides.

Reduction: Formation of 2-chloro-N-(4-methoxyphenyl)butanol.

Oxidation: Formation of 2-chloro-N-(4-hydroxyphenyl)butanamide.

Scientific Research Applications

2-chloro-N-(4-methoxyphenyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-Chloro-N-(4-fluorophenyl)acetamide (CAS: Unspecified)

- Structure : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl moiety and features a shorter acetamide chain (C₂ vs. C₄ in butanamide).

- Properties : The electronegative fluorine atom enhances hydrogen-bonding capacity, stabilizing crystal packing via N–H···O and C–H···O interactions .

- Applications: Used to synthesize quinolin-8-yloxy acetamide and 2,5-piperazinedione derivatives, highlighting its role in heterocyclic chemistry .

2-Chloro-N-(3-methoxyphenyl)acetamide (CAS: 17641-08-6)

- Structure : Features a meta-methoxy substituent instead of para, altering electronic distribution.

Backbone Modifications

2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide (CAS: Unspecified)

- Structure : Incorporates a cyclopropylmethyl and tetrahydro-2H-pyran group, increasing steric bulk and molecular weight (259.77 g/mol ) .

- Properties : The complex substituents may hinder crystallization but enhance lipophilicity. Discontinued commercial availability suggests challenges in synthesis or application .

Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)- (CAS: 100346-61-0)

Functional Group Replacements

N-(2-amino-4-methoxyphenyl)propanamide (CAS: 67169-89-5)

- Structure: Replaces chlorine with an amino group and shortens the backbone to propanamide.

- Implications: The amino group enables participation in Schiff base formation, expanding utility in coordination chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Hydrogen Bonding : Analogs like 2-chloro-N-(4-fluorophenyl)acetamide exhibit stronger intermolecular hydrogen bonds due to fluorine’s electronegativity, improving crystalline stability .

- Synthetic Utility: The 4-methoxy group in the target compound facilitates electrophilic substitution reactions, enabling diverse derivatization pathways absent in non-aromatic analogs .

Biological Activity

2-Chloro-N-(4-methoxyphenyl)butanamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- CAS Number : 915922-30-4

Antimicrobial Activity

Recent studies have indicated that 2-chloro-N-(4-methoxyphenyl)butanamide exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to current therapies.

Anticancer Properties

In addition to its antimicrobial effects, 2-chloro-N-(4-methoxyphenyl)butanamide has shown promise in anticancer applications. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanisms of Action

- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Studies indicate that it can halt the cell cycle at the G2/M phase, preventing cancer cells from dividing.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction | |

| A549 (Lung Cancer) | 8.3 | Cell cycle arrest | |

| HeLa (Cervical Cancer) | 6.7 | Caspase activation |

Case Studies

A recent study evaluated the in vivo efficacy of 2-chloro-N-(4-methoxyphenyl)butanamide in mouse models of cancer. The results showed significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent.

Case Study Summary

- Objective : Evaluate the anticancer effects in vivo.

- Method : Tumor-bearing mice were treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor size was observed, with significant differences noted at higher doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.